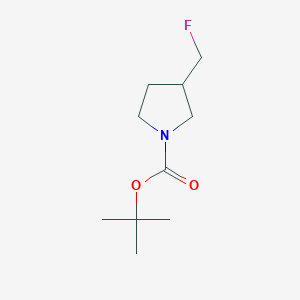
1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H9FN2O·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-6-methoxypyridine.
Functional Group Introduction: The methoxy group is introduced at the 6th position of the pyridine ring.
Amination: The methanamine group is introduced at the 3rd position of the pyridine ring through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride
- 1-(6-Methoxypyridin-3-yl)methanamine hydrochloride
Uniqueness
1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride is unique due to the presence of the fluorine atom at the 5th position of the pyridine ring. This fluorine substitution can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity, compared to its chloro and non-substituted analogs.
Eigenschaften
Molekularformel |
C7H10ClFN2O |
|---|---|
Molekulargewicht |
192.62 g/mol |
IUPAC-Name |
(5-fluoro-6-methoxypyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2O.ClH/c1-11-7-6(8)2-5(3-9)4-10-7;/h2,4H,3,9H2,1H3;1H |
InChI-Schlüssel |
WMMOUIJKVSHGBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)CN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)
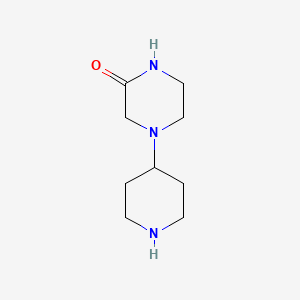
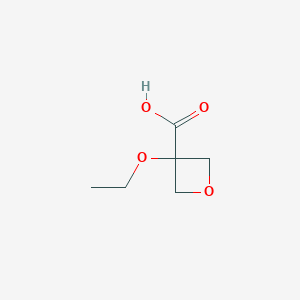
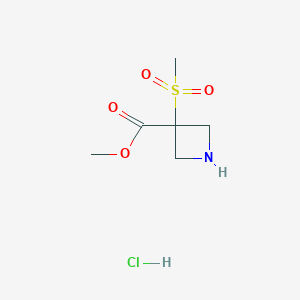
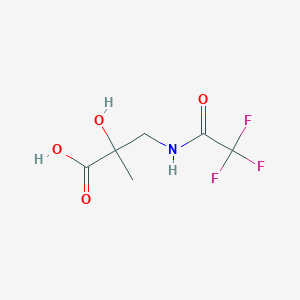
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B13498819.png)
![4-Methyl-2-[3-[(1-methylethyl)nitrosoamino]-1-phenylpropyl]phenol](/img/structure/B13498835.png)
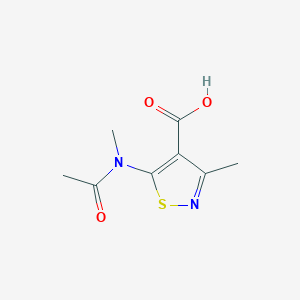
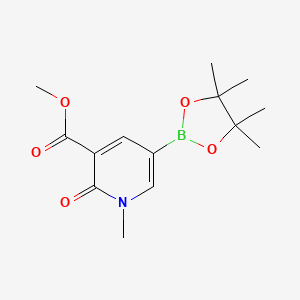


![1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13498854.png)
